molecular formula C26H48B2O14 B7910108 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)-1,4-phenylenediboronic acid

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)-1,4-phenylenediboronic acid

Cat. No.: B7910108
M. Wt: 606.3 g/mol
InChI Key: LYXVYBFKRRNQMV-UHFFFAOYSA-N
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Description

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)-1,4-phenylenediboronic acid is a boronic acid derivative with the molecular formula C26H47BO12 This compound is known for its unique structure, which includes two boronic acid groups attached to a phenylene ring, each substituted with a pentaoxapentadecyl chain

Preparation Methods

The synthesis of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)-1,4-phenylenediboronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylene diboronic acid and pentaoxapentadecyl bromide.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate to facilitate the substitution reaction.

    Purification: After the reaction, the product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)-1,4-phenylenediboronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid groups can be oxidized to form boronic esters or borates.

    Substitution: The pentaoxapentadecyl chains can be substituted with other functional groups under appropriate conditions.

    Coupling Reactions: The boronic acid groups can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, bases like potassium carbonate, and palladium catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)-1,4-phenylenediboronic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of organic synthesis.

    Biology: The compound is used in proteomics research to study protein interactions and functions.

    Industry: It may be used in the development of new materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of 2,5-Di(2,5,8,11,14-pentaoxapentadecyl)-1,4-phenylenediboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the study of biological systems, where it can interact with biomolecules such as sugars and proteins. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2,5-Di(2,5,8,11,14-pentaoxapentadecyl)-1,4-phenylenediboronic acid can be compared with other boronic acid derivatives, such as:

    Phenylboronic Acid: A simpler boronic acid with a single phenyl group.

    2,4,6-Tri(2,5,8,11,14-pentaoxapentadecyl)-1,3,5-phenylenetriboronic Acid: A more complex derivative with three boronic acid groups.

    4-(2,5,8,11,14-Pentaoxapentadecyl)phenylboronic Acid: A similar compound with a single boronic acid group.

The uniqueness of this compound lies in its dual boronic acid groups and long pentaoxapentadecyl chains, which confer specific properties and reactivity that are valuable in various research applications.

Properties

IUPAC Name

[4-borono-2,5-bis[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxymethyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H48B2O14/c1-33-3-5-35-7-9-37-11-13-39-15-17-41-21-23-19-26(28(31)32)24(20-25(23)27(29)30)22-42-18-16-40-14-12-38-10-8-36-6-4-34-2/h19-20,29-32H,3-18,21-22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXVYBFKRRNQMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1COCCOCCOCCOCCOC)B(O)O)COCCOCCOCCOCCOC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H48B2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

606.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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